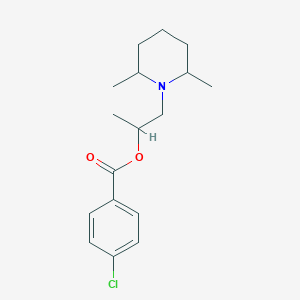![molecular formula C19H21ClN4O6 B11595035 methyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-chloro-6-methoxyphenoxy}acetate](/img/structure/B11595035.png)
methyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-chloro-6-methoxyphenoxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-chloro-6-methoxyphenoxy}acetate is a complex organic compound featuring a pyrazole ring structure. Pyrazoles are known for their diverse biological activities and are often found in pharmaceuticals and agrochemicals. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-chloro-6-methoxyphenoxy}acetate can be achieved through a multi-step process involving the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature . The reaction typically involves a three-component reaction, which can be done separately or in one step .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-chloro-6-methoxyphenoxy}acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include sodium acetate, ammonium acetate, and various aldehydes . Reaction conditions often involve room temperature or mild heating, and the use of solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.
Scientific Research Applications
Methyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-chloro-6-methoxyphenoxy}acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Applied in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-chloro-6-methoxyphenoxy}acetate involves its interaction with various molecular targets and pathways. The compound’s pyrazole rings are known to interact with enzymes and receptors, potentially leading to effects such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds share a similar pyrazole structure and exhibit antioxidant and anticancer activities.
Bis(pyrazolyl)methanes: These compounds also contain pyrazole rings and are used in various biological and industrial applications.
Uniqueness
Methyl {4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-chloro-6-methoxyphenoxy}acetate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its chloro and methoxy substituents, along with the pyrazole rings, make it a versatile compound for various applications.
Properties
Molecular Formula |
C19H21ClN4O6 |
|---|---|
Molecular Weight |
436.8 g/mol |
IUPAC Name |
methyl 2-[4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-chloro-6-methoxyphenoxy]acetate |
InChI |
InChI=1S/C19H21ClN4O6/c1-8-14(18(26)23-21-8)16(15-9(2)22-24-19(15)27)10-5-11(20)17(12(6-10)28-3)30-7-13(25)29-4/h5-6,16H,7H2,1-4H3,(H2,21,23,26)(H2,22,24,27) |
InChI Key |
IUKVXOJSVKRJDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC(=C(C(=C2)Cl)OCC(=O)OC)OC)C3=C(NNC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B11594954.png)
![6-[3-(naphthalen-1-yloxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B11594962.png)
![(2E)-2-cyano-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B11594976.png)
![5-(2-(Pentyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11594980.png)

![3-benzylsulfanyl-7-(4-methoxyphenyl)-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11594994.png)
![{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-phenylpiperazine-1-carbodithioate](/img/structure/B11594996.png)
![methyl (4Z)-4-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-[2-(cyclohex-1-en-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11595003.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11595005.png)
![(2E)-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11595015.png)
![(4E)-4-[4-(dimethylamino)benzylidene]-3-(3-nitrophenyl)-1,2-oxazol-5(4H)-one](/img/structure/B11595018.png)
![methyl (4Z)-4-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11595027.png)
![5-Methyl-2-[4-oxo-4-[(1-phenylpyrazol-3-yl)amino]butan-2-yl]hexanoic acid](/img/structure/B11595030.png)
![N-(3-chlorophenyl)-2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11595033.png)
